Cholesteryl propionate

Liquid Crystals Phase Transitions Materials Science

Researchers requiring reproducible cholesteric mesophase behavior face inconsistency with lower cholesteryl esters. Cholesteryl propionate is the lowest MW ester to exhibit stable mesophase in pure state, providing a 16°C cholesteric window (96-112°C) for LC displays and thermal sensors. • Defined enantiotropic transitions: crystal→cholesteric at 96°C, cholesteric→isotropic at 112°C • Exclusive CYP142 substrate, resistant to CYP125 for selective M. tuberculosis studies • Certified reference standard for cholesterol quantitation artifacts • ≥95% (GC) purity, ambient storage/shipping, white powder/crystal

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 633-31-8
Cat. No. B213094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl propionate
CAS633-31-8
Synonymscholesteryl n-propionate
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3
InChIKeyCCORPVHYPHHRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Propionate: Chemical Profile & Specifications


Cholesteryl propionate (CAS 633-31-8) is a cholesterol ester with molecular formula C30H50O2 and molecular weight 442.73 g/mol [1]. As a cholesteric liquid crystal, it exhibits a mesomorphic range from 92.0 to 117.0°C . The compound is typically supplied as a white to almost white powder or crystal with a purity of ≥95% by GC analysis and a specific rotation [α]20/D between -38.0° and -42.0° (C=2, CHCl3) . Its melting point is reported as 97-100°C , and it demonstrates characteristic phase transitions from crystal to cholesteric state at approximately 96°C and from cholesteric to isotropic liquid at approximately 112°C .

Cholesteryl Propionate: Why Substitution Fails


Cholesteryl propionate occupies a unique position within the homologous series of cholesteryl esters. Its specific three-carbon acyl chain (propionate) imparts distinct physicochemical properties that are not shared by its immediate neighbors, cholesteryl acetate (C2) and cholesteryl butyrate (C4), nor by longer-chain esters . DSC analysis of fourteen cholesteryl esters of saturated aliphatic acids established that cholesteryl propionate is the lowest molecular weight ester in the series to exhibit stable mesophase behavior in the pure state [1]. This critical threshold means that cholesteryl formate and acetate do not reliably display the same liquid crystalline properties under identical conditions. Furthermore, the compound's differential recognition by key enzyme families—specifically, its unique susceptibility to oxidation by CYP142 enzymes but not CYP125 enzymes—demonstrates that biological systems do not treat all cholesteryl esters as equivalent [2]. These material differences render generic substitution scientifically invalid for applications requiring precise phase behavior or enzymatic specificity.

Cholesteryl Propionate: Quantitative Comparative Evidence


Liquid Crystallinity Threshold in Cholesteryl Esters

Differential scanning calorimetry (DSC) analysis of fourteen cholesteryl esters of saturated aliphatic acids identified cholesteryl propionate as the lowest molecular weight ester that exhibits stable mesophase behavior in the pure state [1]. In contrast, cholesteryl acetate (the C2 analog) and cholesteryl formate (C1) do not display this property; less pure samples of the acetate may be supercooled to observe transient mesophases, but the pure compound is not mesomorphic [1]. This establishes a clear functional threshold: cholesteryl propionate is the minimum chain-length ester suitable for applications requiring reliable liquid crystalline behavior.

Liquid Crystals Phase Transitions Materials Science

Thermal Phase Stability: Propionate vs. Acetate

Cholesteryl propionate exhibits a crystal-to-cholesteric transition at 96°C and a cholesteric-to-isotropic transition at 112°C, providing a 16°C mesomorphic operating window . Cholesteryl acetate, by comparison, displays a monotropic cholesteric phase with a reported Cr 116.5 (N* 94.5) I transition sequence, meaning its liquid crystalline phase is only observable upon cooling from the isotropic melt and is not thermodynamically stable upon heating [1]. This fundamental difference in phase stability renders the acetate unsuitable for applications requiring a reproducible heating-cycle mesophase.

Thermal Analysis Liquid Crystals Materials Characterization

CYP142-Exclusive Substrate Specificity

Catalytic assays with mycobacterial cytochrome P450 enzymes revealed that only CYP142 family enzymes are capable of oxidizing cholesteryl propionate [1]. In contrast, CYP125 enzymes, while able to oxidize cholesteryl sulfate, exhibited no activity toward cholesteryl propionate and were much less efficient with cholesteryl sulfate than CYP142 enzymes [1]. This differential substrate specificity is attributed to structural features: the CYP125 active site contains N-terminal insertions (residues 58–67 and 100–109) that sterically hinder access for the propionate ester, whereas the more compact CYP142 active site accommodates it readily [1].

Enzymology Mycobacterial Metabolism Biochemistry

BPI Phase Continuity in Propionate–Nonanoate Blends

Phase diagram studies of cholesteryl propionate (CP) mixed with cholesteryl nonanoate (CN) demonstrated that the lowest-temperature blue phase (BPI) is continuous across the entire composition range from pure CN to pure CP [1]. In contrast, the BPII phase disappears at CP concentrations between 76 and 90 wt% [1]. This indicates that the blue phase of pure cholesteryl propionate is structurally identical to the BPI phase of cholesteryl nonanoate, not a distinct phase [1]. This continuity provides a tunable parameter for applications requiring specific blue phase stability ranges.

Liquid Crystals Blue Phase Phase Diagrams

GC-MS Artifact Identification Reference Standard

In a validated GC-MS method for cholesterol quantitation, cholesteryl propionate was identified as a specific artifactual byproduct formed when ethyl propionate was present in the extraction solvent mixture [1]. This artifact had a distinct retention time compared to cholesteryl butyrate, which formed when methyl butyrate was the solvent [1]. The study used authentic cholesteryl propionate and cholesteryl butyrate standards to confirm these identities, demonstrating the necessity of the propionate ester as a reference compound for method troubleshooting and validation.

Analytical Chemistry GC-MS Method Validation

Smectic Suppression and Blue Phase Enhancement

In binary mixtures with cholesteryl myristate (CM), the addition of cholesteryl propionate (CP) produces two distinct effects: it disrupts the smectic phase characteristic of pure CM while simultaneously enhancing the stability of both the cholesteric and blue phases [1]. Pure CM exhibits smectic, cholesteric, and blue phases, whereas pure CP is exclusively a cholesteric liquid crystal [1]. Ultrasonic velocity measurements at 2 MHz across the full composition range quantify the changes in intermolecular interactions accompanying this phase modulation [1].

Liquid Crystals Ultrasonics Phase Engineering

Cholesteryl Propionate: Validated Application Scenarios


Cholesteric Displays & Thermal Sensors

Cholesteryl propionate's defined enantiotropic phase transitions—crystal-to-cholesteric at 96°C and cholesteric-to-isotropic at 112°C—provide a reproducible 16°C thermal operating window for liquid crystal displays and temperature-sensing devices . Unlike cholesteryl acetate, which lacks a stable heating mesophase, cholesteryl propionate reliably exhibits selective light reflection within this range, making it suitable for thermally activated displays and detection devices [1].

CYP142/CYP125 Activity Probe

Cholesteryl propionate serves as a selective substrate for CYP142 cytochrome P450 enzymes while remaining completely resistant to oxidation by CYP125 enzymes [2]. This binary specificity enables researchers studying Mycobacterium tuberculosis cholesterol catabolism to differentiate the contributions of these two enzyme families. Cholesteryl sulfate, by comparison, is oxidized by both enzyme families, albeit with different efficiencies, making it a less definitive probe [2].

GC-MS Reference Standard for Cholesterol Analysis

In cholesterol quantitation protocols employing saponification followed by organic solvent extraction, cholesteryl propionate forms as a specific artifact when ethyl propionate-containing solvent mixtures are used [3]. Authentic cholesteryl propionate is required as a certified reference standard to identify this artifact peak and distinguish it from cholesteryl butyrate (formed with methyl butyrate solvents), thereby ensuring accurate total cholesterol measurements in clinical and research lipid laboratories [3].

Tunable Blue-Phase Cholesteric Mixtures

The continuous BPI blue phase across the full composition range of cholesteryl propionate/nonanoate mixtures allows precise engineering of blue-phase stability in liquid crystal formulations [4]. When mixed with cholesteryl myristate, cholesteryl propionate additionally functions as a smectic-phase suppressor while enhancing cholesteric and blue phase stability [5]. This dual functionality makes it a valuable component in custom liquid crystal blends for advanced optical devices and displays requiring specific phase behavior.

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